Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled derivative of omeprazole sulfone N-oxide, a metabolite of omeprazole, which is widely recognized as a proton pump inhibitor used in the treatment of gastroesophageal reflux disease and other conditions associated with excessive gastric acid production. The molecular formula for omeprazole sulfone N-oxide-13C,d3 is with a molecular weight of 377.41 g/mol . The compound's isotopic labeling allows researchers to track its metabolic pathways, enhancing the understanding of drug interactions and pharmacokinetics in clinical settings.
Omeprazole sulfone N-oxide-13C,d3 can be sourced from various chemical suppliers specializing in labeled compounds. It is classified as both an impurity and a metabolite of omeprazole, with specific applications in pharmacological research . The compound is categorized under the following identifiers:
The synthesis of omeprazole sulfone N-oxide-13C,d3 typically involves several methods to ensure high purity and isotopic integrity. Common techniques include:
These methods are crucial for producing compounds that meet the rigorous standards required for scientific research.
The molecular structure of omeprazole sulfone N-oxide-13C,d3 can be represented using various chemical notation systems:
COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3c(C)c(OC)c(C)c[n+]3[O-]
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
.This structure includes several functional groups that contribute to its biological activity and pharmacological properties.
Omeprazole sulfone N-oxide undergoes various chemical reactions that are significant for its metabolism and pharmacological effects. Key reactions include:
The mechanism of action for omeprazole sulfone N-oxide involves its role as a metabolite of omeprazole, where it retains some biological activity related to the inhibition of gastric acid secretion. This occurs through:
The physical and chemical properties of omeprazole sulfone N-oxide include:
Property | Value |
---|---|
Molecular Weight | 377.41 g/mol |
Appearance | White solid |
Purity | >95% (HPLC) |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for determining the compound's behavior in laboratory settings and its suitability for various applications .
Omeprazole sulfone N-oxide-13C,d3 has several applications in scientific research:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0